1-Benzofuran-5-carbaldehído

Descripción general

Descripción

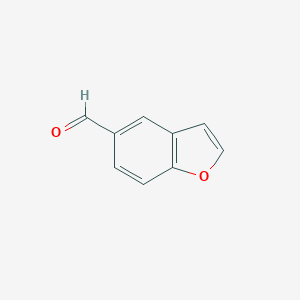

1-Benzofuran-5-carbaldehyde is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of an aldehyde group at the 5-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Aplicaciones Científicas De Investigación

1-Benzofuran-5-carbaldehyde has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-tumor and anti-viral activities.

Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals

Mecanismo De Acción

Target of Action

1-Benzofuran-5-carbaldehyde is a synthetic compound that has been shown to inhibit the enzyme CYP2A6 . CYP2A6 is involved in the metabolism of nicotine, and its inhibition can reduce cigarette smoking .

Mode of Action

The compound interacts with the CYP2A6 enzyme, inhibiting its activity . This interaction results in a decrease in the metabolism of nicotine, which can lead to a reduction in cigarette smoking .

Biochemical Pathways

It is known that the compound interferes with the cyp2a6 enzyme, which plays a crucial role in the metabolism of nicotine . By inhibiting this enzyme, the compound disrupts the normal metabolic pathway of nicotine, leading to its reduced metabolism .

Pharmacokinetics

It is known that the compound has a molecular weight of 14614 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the action of 1-Benzofuran-5-carbaldehyde is the inhibition of the CYP2A6 enzyme . This inhibition disrupts the metabolism of nicotine, which can lead to a reduction in cigarette smoking .

Action Environment

It is known that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.

Análisis Bioquímico

Cellular Effects

Benzofuran compounds have been shown to have significant cell growth inhibitory effects on various types of cancer cells .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects through various mechanisms, including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran compounds have been synthesized using methods such as microwave-assisted synthesis .

Metabolic Pathways

Benzofuran compounds are ubiquitous in nature and are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Transport and Distribution

Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Subcellular Localization

Benzofuran compounds have been shown to have a wide range of biological and pharmacological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzofuran-5-carbaldehyde can be synthesized through various methods. One common synthetic route involves the cyclization of ortho-hydroxybenzyl alcohols with aldehydes under acidic conditions. Another method includes the use of palladium-catalyzed coupling reactions of 3-iodo-5,6-diisopropoxy-2-[(tetrahydropyran-2-yloxy)methyl]benzofuran with corresponding stannanes .

Industrial Production Methods: Industrial production of 1-Benzofuran-5-carbaldehyde typically involves large-scale organic synthesis techniques, including the use of microwave-assisted synthesis for higher yields and purity. The reaction conditions are optimized to ensure minimal side reactions and maximum product yield .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: 1-Benzofuran-5-carboxylic acid.

Reduction: 1-Benzofuran-5-methanol.

Substitution: Various substituted benzofuran derivatives depending on the reagent used

Comparación Con Compuestos Similares

- Benzofuran-2-carbaldehyde

- Benzofuran-3-carbaldehyde

- Benzofuran-4-carbaldehyde

Comparison: 1-Benzofuran-5-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and biological activity. Compared to other benzofuran carbaldehydes, it may exhibit different pharmacological properties and synthetic utility. The position of the aldehyde group can affect the compound’s ability to undergo specific chemical reactions and interact with biological targets .

Actividad Biológica

1-Benzofuran-5-carbaldehyde, a synthetic compound characterized by its unique benzofuran structure with an aldehyde functional group, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

1-Benzofuran-5-carbaldehyde has the molecular formula CHO and a molecular weight of 146.14 g/mol. Its structure is pivotal in determining its reactivity and biological activity, particularly due to the positioning of the aldehyde group, which influences its interactions with biological targets.

Target Enzymes

The primary biological target of 1-benzofuran-5-carbaldehyde is the enzyme CYP2A6. This enzyme plays a crucial role in the metabolism of various substances, including nicotine. The compound inhibits CYP2A6 activity, which may have implications for nicotine metabolism and addiction treatment.

Biochemical Pathways

The inhibition of CYP2A6 leads to altered metabolic pathways for nicotine and potentially other xenobiotics. This inhibition can affect the pharmacokinetics of drugs metabolized by this enzyme, thereby influencing their therapeutic efficacy and safety profiles.

Biological Activities

1-Benzofuran-5-carbaldehyde exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives possess significant antimicrobial properties. For instance, compounds with modifications at the C-2 position of benzofuran have demonstrated potent antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL .

- Antitumor Activity : Research indicates that benzofuran derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies suggest favorable interactions between these compounds and cancer biomarkers, indicating their potential as anticancer agents .

- Antidiabetic Effects : Some derivatives have been evaluated for their antihyperglycemic activities, showing significant increases in glucose uptake in vitro. For example, certain benzofuran-based compounds increased glucose uptake by up to 249% at specific concentrations .

Anticancer Properties

In a study examining the anticancer potential of benzofuran derivatives against ovarian cancer cell lines (A2780), several compounds exhibited promising cytotoxic effects. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the benzofuran scaffold significantly influenced their anticancer efficacy .

Antimicrobial Studies

Another investigation focused on the synthesis of various benzofuran derivatives and their antimicrobial activities against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that hydroxyl substitutions at specific positions were critical for enhancing antibacterial activity .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of 1-benzofuran-5-carbaldehyde remains under investigation. However, its ability to inhibit CYP2A6 suggests potential drug-drug interactions when co-administered with other medications metabolized by this enzyme. Further studies are necessary to fully elucidate its safety profile and therapeutic window.

Propiedades

IUPAC Name |

1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLBDLDNTMMZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378761 | |

| Record name | 1-Benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10035-16-2 | |

| Record name | 1-Benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these 1-benzofuran-5-carbaldehyde derivatives interact with their targets at a molecular level?

A1: The research utilizes molecular docking studies to predict the interaction of these derivatives with specific biological targets. For instance, 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde was docked against cancer and bacterial biomarkers. The results suggest that this compound exhibits favorable binding interactions with the 1VOM and 4FNY biomarkers, indicating its potential as an anticancer agent []. Similarly, 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde showed promising interactions with 3LAU and 1VOM biomarkers []. While the exact mechanism of action is not fully elucidated in these studies, the docking analysis provides insights into potential binding sites and interactions that contribute to the observed biological activity.

Q2: What is the significance of the “G-scores” mentioned in the abstracts?

A2: The "G-scores" refer to binding affinities predicted by the docking software. A lower (more negative) G-score indicates a more favorable and stronger binding interaction between the compound and the target protein. Researchers use these scores to rank and compare the binding affinities of different molecules, providing insights into their potential efficacy. In the context of these studies, compounds with better G-scores against specific cancer biomarkers are considered more promising candidates for further investigation as anticancer agents [, ].

Q3: Can you elaborate on the synthetic approach used to produce these 1-benzofuran-5-carbaldehyde derivatives?

A4: Both studies utilize the Wittig reaction as the key synthetic step to construct the 1-benzofuran-5-carbaldehyde scaffold. This reaction involves the condensation of a phosphonium ylide with an aldehyde or ketone, forming an alkene. While the specific reaction conditions and reagents are not detailed in the abstracts, it is mentioned that vanillin serves as a starting material in the synthesis of 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde []. This suggests that modifications to the substituents on the benzofuran ring are possible by employing different starting materials and Wittig reagents.

Q4: What analytical techniques were employed to characterize and quantify the synthesized compounds?

A5: Although not explicitly mentioned in the context of 1-benzofuran-5-carbaldehyde derivatives, one of the papers describes the use of High-Performance Liquid Chromatography (HPLC) for the analysis of a related compound, (E)-3-ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate []. This technique is widely employed for the separation, identification, and quantification of organic compounds in a mixture. It is reasonable to assume that similar analytical techniques, including HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), would be utilized to characterize and confirm the identity and purity of the synthesized 1-benzofuran-5-carbaldehyde derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.